molecular formula C15H17N3O3 B2712013 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 215734-32-0

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2712013
CAS No.: 215734-32-0
M. Wt: 287.319
InChI Key: IFZADCACNOLHMW-UHFFFAOYSA-N
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Description

2-Amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a (2,4-dimethoxyphenyl)methyl group.

Properties

IUPAC Name

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-11-6-5-10(13(8-11)21-2)9-18-15(19)12-4-3-7-17-14(12)16/h3-8H,9H2,1-2H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZADCACNOLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 2,4-dimethoxybenzylamine with pyridine-3-carboxylic acid derivatives under specific reaction conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide. For instance, compounds with similar structures have demonstrated significant antiproliferative activities against various human tumor cell lines. These compounds were observed to disrupt microtubule formation and induce G2/M cell cycle arrest, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that specific derivatives exhibit substantial activity against both gram-positive and gram-negative bacteria. Notably, certain complexes formed with metal ions have shown enhanced antibacterial efficacy compared to their uncoordinated counterparts .

Anticancer Mechanism

The anticancer activity is primarily attributed to the compound's ability to interfere with cellular processes such as:

  • Microtubule Disruption : This leads to impaired mitotic spindle formation, which is crucial for proper cell division.
  • Cell Cycle Arrest : Induction of G2/M phase arrest prevents cancer cells from proliferating.
  • Anti-Angiogenic Effects : The compound has been shown to inhibit angiogenesis in vitro and in vivo, which is vital for tumor growth and metastasis .

Antibacterial Mechanism

The antibacterial action is believed to occur through:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
  • Disruption of Membrane Integrity : Some derivatives can compromise bacterial membrane integrity, leading to cell lysis .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the antiproliferative effects on human tumor cellsIdentified compounds that led to microtubule disruption and G2/M arrest
Antibacterial EvaluationTest the efficacy against gram-positive/negative strainsCertain metal complexes showed inhibition zones comparable to standard antibiotics

Mechanism of Action

The mechanism of action of 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are involved in the regulation of gene expression and cell proliferation . By inhibiting these targets, the compound can exert antiproliferative and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules based on core scaffold, substituents, and synthetic pathways:

Core Scaffold Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Evidence ID
Target Compound Pyridine 2-Amino, 3-carboxamide-(2,4-dimethoxyphenyl)methyl ~315 (estimated) N/A
Methyl (4aR)-1-[(2,4-DMPh)methyl]pyrrolo-pyridazine-3-carboxylate Pyrrolo[1,2-b]pyridazine 4-Hydroxy, 4a-methyl, 2-oxo, (2,4-dimethoxyphenyl)methyl 657 [M+H]+
3-Aminothieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Amino, 2-carboxamide (variably substituted with methyl or hydrogen) 223–237 (LCMS data)
AZ331 (1,4-Dihydropyridine) 1,4-Dihydropyridine 5-Cyano, 4-(2-furyl), N-(2-methoxyphenyl), 6-thioether Not specified
N-[Thiazolidin-3-yl]pyridine-3-carboxamide Pyridine + Thiazolidinone 4-Oxo, 5-methyl, 4-chlorophenyl substituent on thiazolidinone Not specified

Key Observations :

  • Saturation Effects : 1,4-Dihydropyridines () exhibit reduced aromaticity, impacting redox behavior and binding affinity compared to fully aromatic pyridines.
Substituent Effects on Activity
  • Methoxy Groups : The 2,4-dimethoxy motif in the target compound and AZ331 () may confer similar steric and electronic profiles, though AZ331’s dihydropyridine core likely reduces planarity.
  • Carboxamide Positioning: In 3-aminothieno[2,3-b]pyridine-2-carboxamide (), the carboxamide at position 2 (vs. position 3 in the target compound) could influence hydrogen-bonding interactions in biological targets.

Research Findings and Data Gaps

  • DNA Adduct Formation: Heterocyclic amines with pyridine/imidazole cores (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in ) form guanine adducts, implicating carcinogenicity.
  • Biological Activity: Thiazolidinone-pyridine hybrids () show antimicrobial activity, but the target compound’s (2,4-dimethoxyphenyl)methyl group may redirect selectivity.
  • Computational Modeling : Vibrational analysis of 4-methyl triazole[4,5-c]pyridine () highlights methods to predict the target compound’s spectroscopic properties.

Biological Activity

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide, with the CAS number 944734-56-9, is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

The compound has been investigated for its role in biochemical reactions, particularly in enzyme inhibition and cellular effects:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression, which is critical for its anticancer properties.
  • Antiproliferative Activity : In cellular assays, it demonstrated potent antiproliferative effects against various cancer cell lines, including:
    • K562 (human leukemia)
    • DU145 (prostate cancer)
    The IC50 values for these cell lines indicate significant potency compared to standard treatments .

The molecular mechanism of action involves binding interactions with biomolecules that affect gene expression and cellular signaling pathways. The compound's structure allows it to engage with target enzymes and receptors effectively, leading to altered cellular responses that inhibit tumor growth and proliferation .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

  • Case Study 1 : In a study involving multiple cancer cell lines, the compound exhibited an IC50 value of approximately 5 µM against DU145 cells, indicating strong cytotoxic effects compared to conventional chemotherapeutics like doxorubicin .
  • Case Study 2 : Another investigation reported that derivatives of this compound showed promising results in inhibiting growth in leukemia and solid tumor cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various microbial strains. This aspect is particularly relevant for developing new antibiotics:

  • Study Results : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other pyridine derivatives:

Compound NameBiological ActivityIC50 Value
SulfapyridineAntibacterialVaries
PyridinethioneAntimicrobialVaries
2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamideAnticancer/Antimicrobial~5 µM (DU145)

The unique substitution pattern of the target compound contributes to its distinct biological profile compared to other derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-aminopyridine-3-carboxylic acid derivatives with 2,4-dimethoxybenzylamine. A key step is the formation of the amide bond using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or DMF . Optimizing yield requires strict control of reaction temperature (0–25°C), inert atmospheres (argon/nitrogen), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). For scale-up, continuous flow reactors improve efficiency by minimizing side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and SHELXS (for structure solution) resolves bond lengths, angles, and stereochemistry. Data collection at 100–296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
  • Spectroscopy : Confirm functional groups via FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm; methoxy groups at δ 3.8–4.0 ppm) .

Intermediate: How are enzyme inhibition assays designed to evaluate the compound’s biological activity?

  • Target selection : Prioritize enzymes like DNA ligase or kinases based on structural analogs (e.g., pyridine derivatives inhibit bacterial DNA replication). Use recombinant enzymes in in vitro assays .
  • Assay setup : Measure IC₅₀ via spectrophotometric methods (e.g., NADH depletion for oxidoreductases) or fluorescence-based substrate cleavage. Include positive controls (e.g., ciprofloxacin for DNA ligase) and triplicate runs to ensure reproducibility .

Intermediate: How can researchers address discrepancies in solubility data reported across studies?

  • Standardization : Use consistent solvents (e.g., PBS pH 7.4 for physiological relevance) and temperature (25°C).
  • Analytical validation : Employ HPLC-UV (λ = 254 nm) with a calibration curve to quantify solubility. Discrepancies may arise from polymorphic forms; resolve via differential scanning calorimetry (DSC) or powder XRD .

Advanced: What experimental strategies validate the compound’s mechanism of action in bacterial DNA ligase inhibition?

  • Crystallographic studies : Co-crystallize the compound with Staphylococcus aureus DNA ligase to identify binding pockets (e.g., NAD⁺-binding site). Refine structures using SHELXL and analyze hydrogen-bonding interactions (e.g., pyridine N with Lys residue) .
  • Mutagenesis assays : Engineer ligase mutants (e.g., K→A substitutions) and compare inhibition efficacy via ATP-dependent ligation assays. Reduced activity in mutants confirms target engagement .

Advanced: How does molecular docking inform structure-activity relationship (SAR) studies for structural analogs?

  • In silico modeling : Use AutoDock Vina or Schrödinger Suite to dock analogs into target protein structures (PDB ID: 1DGS for DNA ligase). Prioritize compounds with lower binding energy (ΔG < −7 kcal/mol) and favorable interactions (e.g., π-π stacking with Phe residues) .
  • Validation : Corrogate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Purification protocols : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity. Confirm via LC-MS (ESI+) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Stability testing : Store lyophilized samples at −80°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Notes

  • Key references : SHELX programs for crystallography , PubChem for synthetic protocols , and enzyme inhibition methodologies from pharmacological studies .

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